molecular formula C19H38O2 B1641300 Isodecyl 7-methyloctanoate CAS No. 94248-77-8

Isodecyl 7-methyloctanoate

Cat. No.: B1641300
CAS No.: 94248-77-8
M. Wt: 298.5 g/mol
InChI Key: KNFLPSSGNFAMDP-UHFFFAOYSA-N
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Description

Isodecyl 7-methyloctanoate (CAS No. 94248-77-8, EC No. 304-351-3) is a branched ester derived from isodecyl alcohol (C10 branched chain) and 7-methyloctanoic acid. The compound is characterized by its branched alkyl chain, which enhances its stability, solubility, and performance in formulations. It is primarily used in cosmetics and personal care products as an emollient, providing a smooth, non-greasy texture . The molecular formula is C₁₈H₃₄O₂, with a molecular weight of 282.46 g/mol. Its structure features a 10-carbon isodecyl group esterified with 7-methyloctanoic acid, a C9 branched carboxylic acid .

Properties

CAS No.

94248-77-8

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

8-methylnonyl 7-methyloctanoate

InChI

InChI=1S/C19H38O2/c1-17(2)13-9-6-5-7-12-16-21-19(20)15-11-8-10-14-18(3)4/h17-18H,5-16H2,1-4H3

InChI Key

KNFLPSSGNFAMDP-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCOC(=O)CCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCCCC(C)C

Other CAS No.

94248-77-8

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis

Branched esters are susceptible to hydrolysis under acidic or basic conditions:

  • Base-catalyzed saponification :

    RCOOR’+OHRCOO+R’OH\text{RCOOR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'OH}

    For example, sodium hydroxide in refluxing ethanol cleaves esters into carboxylate salts and alcohols.

  • Acid-catalyzed hydrolysis :

    RCOOR’+H3O+RCOOH+R’OH\text{RCOOR'} + \text{H}_3\text{O}^+ \rightarrow \text{RCOOH} + \text{R'OH}

    This reaction is slower but avoids salt formation .

Oxidation

Long-chain branched esters may undergo oxidation at the α-carbon (adjacent to the ester group) using strong oxidizing agents (e.g., KMnO₄ or CrO₃), yielding ketones or carboxylic acids.

Transesterification

In the presence of catalysts (e.g., Ti(OR)₄), esters exchange alkoxy groups with alcohols:

RCOOR’+R”OHRCOOR”+R’OH\text{RCOOR'} + \text{R''OH} \rightarrow \text{RCOOR''} + \text{R'OH}

This is critical in biodiesel production and polymer chemistry .

Thermal Stability and Degradation

Branched esters like 7-methyloctanoate derivatives exhibit moderate thermal stability. At temperatures >150°C, β-hydrogen elimination can occur, forming alkenes and carboxylic acids:

RCOOCH2CR’2HΔRCOOH+CH2=CR’2\text{RCOOCH}_2\text{CR'}_2\text{H} \xrightarrow{\Delta} \text{RCOOH} + \text{CH}_2=\text{CR'}_2

This is observed during vacuum distillation of diethyl 2-methylhexylmalonate .

Catalytic Reactions

Reaction TypeConditionsProductsYield (%)Source
Alkylation Cs₂CO₃, N,N-dimethylacetamide, 130°CDiethyl 2-methylhexylmalonate42.3–75.3
Decarboxylation NaCl, H₂O, refluxEthyl 4-methyloctanoate41.6–96.9
Distillation Reduced pressure (0.1–1 mmHg)Purified ester79.8–96.9

Spectroscopic Data

  • Infrared (IR) : Peaks at ~1738 cm⁻¹ (ester C=O stretch), 2928–2958 cm⁻¹ (C-H stretch in CH₃/CH₂), and 1177–1251 cm⁻¹ (C-O stretch) .

  • NMR : Expected signals include:

    • 1H^1\text{H}: δ 0.8–1.0 (branched CH₃), δ 1.2–1.4 (CH₂), δ 4.1 (ester OCH₂).

    • 13C^{13}\text{C}: δ 170–175 (ester carbonyl), δ 60–65 (OCH₂) .

Environmental Reactivity

Branched esters are classified as low-reactivity volatile organic compounds (VOCs) in atmospheric models. Their ozone formation potential (MIR scale) is reduced compared to linear alkanes due to steric hindrance slowing radical reactions .

Research Gaps and Recommendations

No direct studies on isodecyl 7-methyloctanoate were identified. Future work should prioritize:

  • Kinetic studies of hydrolysis/oxidation under varied conditions.

  • Catalytic optimization for industrial applications (e.g., lubricants or plasticizers).

  • Environmental impact assessments using advanced atmospheric models .

Comparison with Similar Compounds

Structural Analogues in the Isodecyl Ester Family

Isodecyl esters share a common isodecyl alcohol backbone but differ in the carboxylic acid component. Key analogues include:

Compound Name CAS No. EC No. Molecular Formula Key Functional Groups Applications
Isodecyl 7-methyloctanoate 94248-77-8 304-351-3 C₁₈H₃₄O₂ Branched C10 ester + C9 acid Cosmetics (emollient, texture enhancer)
Isodecyl isononanoate 59231-35-5 261-674-1 C₁₉H₃₈O₂ Branched C10 ester + C9 acid (3,5,5-trimethylhexanoate) Cosmetics, antistatic agent
Isodecyl 2-ethylhexanoate 34962-91-9 252-302-9 C₁₈H₃₄O₂ Branched C10 ester + C8 acid Lubricants, plasticizers
Isodecyl neopentanoate 60209-82-7 262-108-6 C₁₅H₃₀O₂ Branched C10 ester + C5 acid (pivalate) Lightweight emollient in skincare

Key Observations :

  • Branching Impact: While all isodecyl esters share a branched C10 chain, the carboxylic acid component determines their viscosity and solubility. For example, Isodecyl neopentanoate (C5 acid) has a lower molecular weight, resulting in a lighter texture compared to this compound .
  • Functional Diversity: Isodecyl isononanoate exhibits antistatic properties due to its 3,5,5-trimethylhexanoate group, a feature absent in this compound .

Physical/Chemical Properties

  • LogP (Octanol-Water Partition Coefficient): ~8.5 (high lipophilicity, typical for branched esters), suggesting strong affinity for oils and lipids .
  • Boiling Point: Estimated >250°C, similar to Isodecyl 2-ethylhexanoate (271°C) .
  • Viscosity: Lower than linear esters (e.g., decyl octanoate) due to branching, enhancing spreadability in formulations .

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